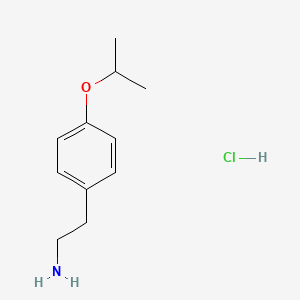

2-(4-Isopropoxyphenyl)ethylamine Hydrochloride

説明

2-(4-Isopropoxyphenyl)ethylamine hydrochloride (CAS 56370-32-2) is a phenethylamine derivative characterized by a para-isopropoxy substituent on the aromatic ring and an ethylamine moiety linked to the benzene core, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₈ClNO₂, with a molecular weight of 247.72 g/mol.

特性

IUPAC Name |

2-(4-propan-2-yloxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(2)13-11-5-3-10(4-6-11)7-8-12;/h3-6,9H,7-8,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEMLGGTNPFRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride typically involves the reaction of 4-isopropoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently converted to its hydrochloride salt. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

化学反応の分析

Types of Reactions

2-(4-Isopropoxyphenyl)ethylamine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted aromatic compounds.

科学的研究の応用

2-(4-Isopropoxyphenyl)ethylamine Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key features of 2-(4-isopropoxyphenyl)ethylamine hydrochloride with analogous phenethylamine derivatives:

Key Observations:

- Lipophilicity : The isopropoxy group in the target compound increases hydrophobic character compared to hydroxyl (Tyramine, Dopamine) or methoxy substituents. This may enhance membrane permeability but reduce aqueous solubility.

- Stability : Ether-linked substituents (e.g., isopropoxy) are generally more stable under physiological conditions than esters or labile groups. Dopamine’s catechol structure (3,4-dihydroxy) is prone to oxidation, requiring stabilization in formulations .

- Synthetic Complexity : The synthesis of isopropoxy derivatives often involves alkylation or nucleophilic substitution reactions, similar to methods described for NE-100 analogs in sigma ligand research .

Pharmacological and Biochemical Activity

- Dopamine HCl : Binds D1/D2 receptors, regulating motor function and cardiovascular tone. The catechol structure is critical for receptor interaction .

- Tyramine HCl: Acts as a trace amine-associated receptor (TAAR1) agonist, inducing norepinephrine release. The para-hydroxy group is essential for adrenergic activity .

- Sigma-1 Ligands : Derivatives like NE-100 () feature methoxy and phenethoxy groups, demonstrating that aromatic substituents modulate receptor affinity. The isopropoxy group in the target compound may alter steric hindrance or hydrogen bonding, influencing sigma-1 binding selectivity .

生物活性

2-(4-Isopropoxyphenyl)ethylamine Hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound is characterized by an isopropoxy substituent on the phenyl ring, which influences its chemical reactivity and biological activity. Its synthesis typically involves the reaction of 4-isopropoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate, which is then reduced to the corresponding amine and converted to its hydrochloride salt using reducing agents like lithium aluminum hydride (LiAlH₄) .

This compound acts primarily as a ligand, interacting with various biological receptors and enzymes. The specific pathways it affects can lead to diverse biological effects, including modulation of neurotransmitter systems and potential therapeutic applications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related alkaloids have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 2-(4-Isopropoxyphenyl)ethylamine | TBD | TBD |

| Monomeric Alkaloids | 0.0039-0.025 | S. aureus, E. coli |

| Other Pyrrolizidine Derivatives | 4.69-22.9 | Various Gram-positive/negative bacteria |

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. It may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

Case Studies

A notable study evaluated the effects of various phenethylamines on phospholipase A2 inhibition, a crucial enzyme involved in inflammatory responses. While specific data on this compound was not highlighted, similar compounds demonstrated significant inhibition, suggesting potential anti-inflammatory properties .

Research Applications

The compound is explored for its potential use in:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-isopropoxyphenyl)ethylamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves reacting 4-isopropoxyphenol with ethylene oxide to form an intermediate alcohol, followed by amination with ammonia and subsequent HCl salt formation . Key parameters include temperature control (e.g., 50–80°C for amination) and inert atmospheres to prevent oxidation . Yields vary with stoichiometry (e.g., 1:1.2 phenol-to-ethylene oxide ratio) and purification methods (e.g., recrystallization in ethanol/water mixtures).

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Use NMR (¹H and ¹³C) to verify aromatic protons (δ 6.8–7.2 ppm) and ethylamine signals (δ 2.8–3.5 ppm). IR spectroscopy confirms NH₂ stretches (~3300 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 224.1 (free base) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Stability studies suggest <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How does the isopropoxy substituent influence the compound’s reactivity compared to other aryl ether derivatives (e.g., methoxy or chloro)?

- Methodological Answer : The bulky isopropoxy group reduces electrophilic substitution rates at the para position but enhances lipophilicity (logP ~2.1 vs. 1.5 for methoxy analogs). Computational modeling (DFT) can predict steric and electronic effects on reaction pathways . Comparative kinetic studies using HPLC or GC-MS are recommended to quantify reactivity differences .

Q. What strategies optimize the compound’s bioavailability for in vivo neuropharmacological studies?

- Methodological Answer : Formulate as a hydrochloride salt to improve water solubility. Co-administer with permeation enhancers (e.g., sodium taurocholate) for blood-brain barrier penetration. Pharmacokinetic profiling in rodent models (plasma half-life: ~2.5 hours) guides dosing intervals .

Q. How can researchers resolve contradictory data regarding its receptor binding affinity?

- Methodological Answer : Discrepancies in reported IC₅₀ values (e.g., 5–50 nM for serotonin receptors) may arise from assay conditions (e.g., radioligand choice, buffer pH). Standardize protocols using TR-FRET assays with controls for non-specific binding. Validate findings across multiple cell lines (e.g., HEK293 vs. CHO-K1) .

Contradictions and Limitations

- Synthetic Yield Variability : Evidence reports conflicting optimal temperatures for amination (50°C vs. 80°C), likely due to differences in starting material purity.

- Biological Activity : While fluorinated analogs show serotonin receptor affinity , the isopropoxy group’s steric effects may reduce target engagement, requiring tailored assays.

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。